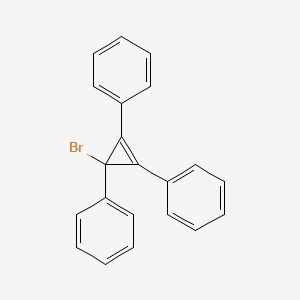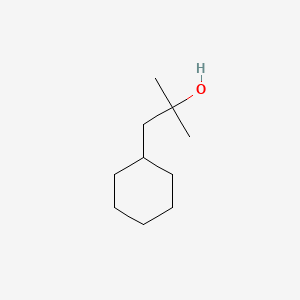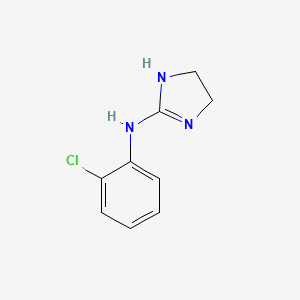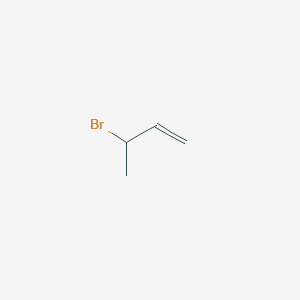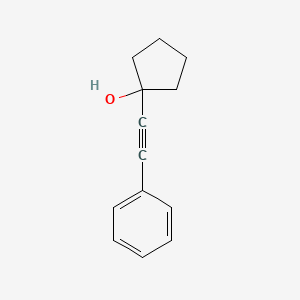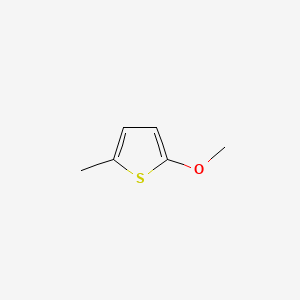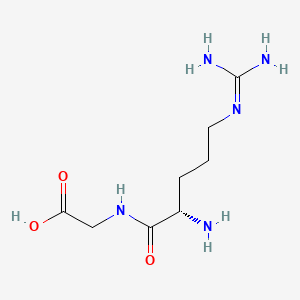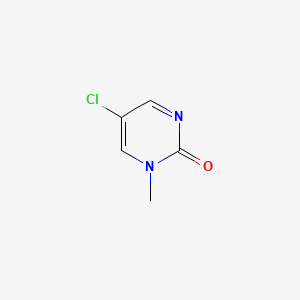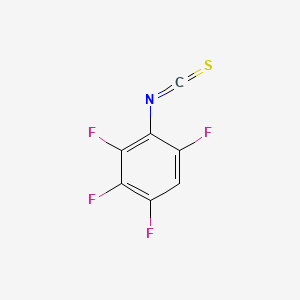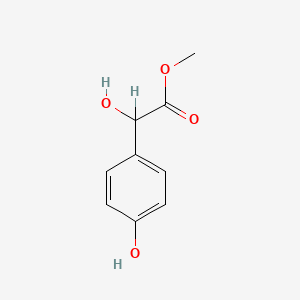
Methyl alpha,4-dihydroxyphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl alpha,4-dihydroxyphenylacetate is an organic compound with the molecular formula C10H12O5 and a molecular weight of 212.1993 g/mol . It is also known by other names such as Mandelic acid, 4-hydroxy-3-methoxy-, methyl ester . This compound is characterized by the presence of a benzene ring substituted with hydroxy and methoxy groups, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha,4-dihydroxyphenylacetate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 4-hydroxy-3-methoxybenzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl alpha,4-dihydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Methyl alpha,4-dihydroxyphenylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl alpha,4-dihydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may have its own biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, alpha-hydroxy-4-methoxy-, methyl ester: Similar structure but with a hydroxy group at the alpha position instead of the 4-position.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar structure but lacks the alpha-hydroxy group.
Benzeneacetic acid, alpha-methoxy-, (S)-: Contains a methoxy group at the alpha position instead of a hydroxy group.
Uniqueness
Methyl alpha,4-dihydroxyphenylacetate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, as well as the ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
68758-69-0 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,10-11H,1H3 |
InChI Key |
DHPYYPJMQRYNLX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=C(C=C1)O)O |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)O |
Key on ui other cas no. |
68758-69-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


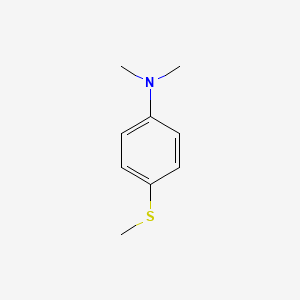
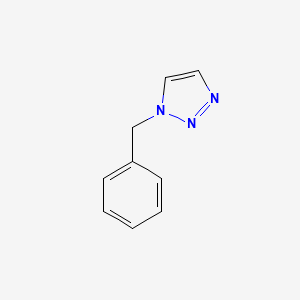
![Bicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B1616927.png)
